Field: Medicine and Agriculture.
Application: Oxadiazoles, including 1,2,5-Oxadiazole, have been used in medicine and agriculture.
Results: It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties.
Field: Material Science.
Application: Oxadiazoles, including 1,2,5-Oxadiazole, have been utilized as high energy molecules or energetic materials.
Field: Medicine
Application: Oxadiazoles have been found to exhibit anticancer properties
Methods: The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific oxadiazole compound being used
Application: Oxadiazoles have been found to exhibit antiviral properties
Methods: The specific methods of application or experimental procedures would depend on the specific virus being treated and the specific oxadiazole compound being used
Application: Oxadiazoles have been found to exhibit antidiabetic properties
Methods: The specific methods of application or experimental procedures would depend on the specific type of diabetes being treated and the specific oxadiazole compound being used
Field: Medicine and Agriculture
Application: Oxadiazoles have been found to exhibit antifungal properties
Methods: The specific methods of application or experimental procedures would depend on the specific fungus being treated and the specific oxadiazole compound being used
Field: Medicine.
Application: Oxadiazoles have been found to exhibit antimicrobial properties.
1,2,5-Oxadiazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C₄H₂N₂O₅, with an average mass of approximately 158.069 Da. This compound features two carboxylic acid groups at the 3 and 4 positions of the oxadiazole ring, which contribute to its chemical reactivity and potential biological activity. The unique structure of 1,2,5-oxadiazole derivatives allows for a variety of substitutions and modifications, making them of significant interest in medicinal chemistry and materials science .
Compounds containing the oxadiazole ring have been reported to exhibit a broad spectrum of biological activities. These include:
Synthesis of 1,2,5-oxadiazole-3,4-dicarboxylic acid can be achieved through several methods:
The unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid lend it to various applications:
Interaction studies involving 1,2,5-oxadiazole-3,4-dicarboxylic acid have focused on its binding affinity with various biological targets. Preliminary studies suggest that derivatives may interact with enzymes involved in metabolic pathways or cellular signaling mechanisms. Further research is necessary to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 1,2,5-oxadiazole-3,4-dicarboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | Oxadiazole derivative | Exhibits different biological activities |
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | Ester derivative | Enhanced solubility and potential for drug formulation |
5-Aryl-1,3,4-oxadiazoles | Related oxadiazole structure | Broader range of biological activities |
These compounds highlight the versatility of the oxadiazole core while emphasizing the unique properties of 1,2,5-oxadiazole-3,4-dicarboxylic acid due to its specific functional groups and structural configuration .
The parent furazan ring (1,2,5-oxadiazole) was first synthesized in the 19th century via cyclization of glyoxime derivatives under thermal or acidic conditions. However, the dicarboxylic acid variant emerged later, likely through oxidative functionalization or direct synthesis from pre-functionalized precursors.
Key synthetic pathways include:
The compound’s commercial availability (CAS 48113-77-5) as a bioactive small molecule underscores its modern relevance, though specific discovery dates remain undocumented in publicly accessible literature.
1,2,5-Oxadiazole-3,4-dicarboxylic acid belongs to the furazan family, distinct from other oxadiazole isomers (e.g., 1,2,4-oxadiazole and 1,3,4-oxadiazole). Its structural attributes include:
Feature | Description |
---|---|
Ring System | Aromatic five-membered ring with alternating single and double bonds. |
Heteroatoms | Oxygen at position 1, nitrogen at positions 2 and 5. |
Substituents | Carboxylic acid groups at positions 3 and 4. |
Electron Density | Polarized due to electron-withdrawing COOH groups and heteroatom arrangement. |
Property | 1,2,5-Oxadiazole | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
---|---|---|---|
Stability | High (thermally stable) | Moderate (hydrolysis-prone) | High (used in drug design) |
Biological Activity | Limited reported data | Antimicrobial, anticancer | Antitubercular, anti-inflammatory |
Reactivity | Carboxylic acid-driven | Amide/ester bioisosterism | Cyclization to fused rings |
1,2,5-Oxadiazole-3,4-dicarboxylic acid serves as a versatile building block:
Despite limited direct biological data, the compound’s derivatives show promise:
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Oxidation | KMnO₄, acidic or neutral conditions | 70–85% | |
Cyclodehydration | POCl₃, glyoxime derivatives | 60–75% | |
Carboxylation | CO₂ insertion into furazan precursors | 50–60% |
Note: Yields are approximate and depend on substrate purity and reaction optimization.
Derivative | Application | Synthesis Pathway |
---|---|---|
3,4-Dicarboxamide | Anticancer agents | Amide coupling with amines |
Methylene-Bridged | Coordination complexes | Condensation with formaldehyde |
Ester Analogues | Prodrugs | Esterification with alcohols |